molecular formula C10H18O B123641 Geraniol-D6 CAS No. 66063-44-3

Geraniol-D6

Cat. No.: B123641
CAS No.: 66063-44-3
M. Wt: 160.29 g/mol
InChI Key: GLZPCOQZEFWAFX-VXNAPGOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geraniol-D6 is a deuterated analog of geraniol, a naturally occurring monoterpenoid and alcohol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuteration of geraniol can significantly alter its physical and chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Geraniol-D6 typically involves the deuteration of geraniol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The deuterated product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Geraniol-D6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its fully saturated alcohol form using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of deuterated aldehydes or ketones.

    Reduction: Formation of fully saturated deuterated alcohols.

    Substitution: Formation of deuterated alkyl halides.

Scientific Research Applications

Geraniol-D6 has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.

    Biology: Employed in metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Utilized in drug development to enhance the stability and bioavailability of pharmaceutical compounds through deuterium substitution.

    Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of Geraniol-D6 involves the interaction of its deuterated functional groups with molecular targets. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical pathways. Deuterium substitution can also affect the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable tool in pharmacokinetic studies.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: The non-deuterated analog of Geraniol-D6, commonly found in essential oils.

    Nerol: A stereoisomer of geraniol with similar chemical properties.

    Linalool: Another monoterpenoid alcohol with a different structural arrangement.

Uniqueness

The uniqueness of this compound lies in its deuterium substitution, which imparts distinct physical and chemical properties. This makes it particularly useful in scientific research for studying isotope effects, enhancing drug stability, and improving analytical techniques.

Properties

IUPAC Name

(2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZPCOQZEFWAFX-VXNAPGOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geraniol-D6
Reactant of Route 2
Geraniol-D6
Reactant of Route 3
Reactant of Route 3
Geraniol-D6
Reactant of Route 4
Geraniol-D6
Reactant of Route 5
Geraniol-D6
Reactant of Route 6
Geraniol-D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.